Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate
Description
Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate is a nitro-substituted benzotriazole derivative characterized by a fused aromatic triazole ring system. The compound features a methyl ester group at position 5 and a nitro group at position 7 (Figure 1). Its synthesis involves sequential functionalization of the benzotriazole core. describes a related synthesis route where 2-amino-4-nitrobenzoic acid undergoes ethyl chloroformate treatment to form an intermediate, followed by cyclization with thionyl chloride to yield a nitro-substituted oxazine derivative. Subsequent methylation with iodomethane and potassium carbonate introduces the methyl ester group . This method highlights the compound’s sensitivity to hydrolysis, as the ester group can degrade to 2-(methylamino)-4-nitrobenzoic acid under certain conditions .
Its structural rigidity and electron-deficient aromatic system may contribute to applications in medicinal chemistry or materials science.
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-nitro-2H-benzotriazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4/c1-16-8(13)4-2-5-7(10-11-9-5)6(3-4)12(14)15/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXPSGIYDVOMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNN=C2C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the nitration of methyl 1H-1,2,3-benzotriazole-6-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction mixture is typically cooled and neutralized before the product is isolated through filtration and recrystallization.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Conditions and Outcomes
| Reaction Type | Reagents | Temperature | Product | Reference |
|---|---|---|---|---|
| Basic Hydrolysis | NaOH (aqueous) | Reflux | 7-Nitro-1H-benzo[d] triazole-5-carboxylic acid | |
| Acidic Hydrolysis | HCl (conc.) | 50–100°C | Same product |
Mechanism
Hydrolysis proceeds via nucleophilic attack on the ester carbonyl carbon. Under basic conditions, the methyl ester reacts with hydroxide ions, leading to the formation of the carboxylate intermediate, which is protonated to yield the carboxylic acid. Acidic conditions promote similar cleavage via protonation of the ester oxygen .
Nitro Group Reduction
The nitro group at position 7 can be reduced to an amine under catalytic hydrogenation or using chemical reducing agents.
Conditions and Outcomes
Mechanistic Considerations
Reduction of nitro groups to amines typically involves intermediates such as nitroso and hydroxylamine species. The benzotriazole ring’s aromaticity and electron-withdrawing nitro group may influence reaction rates, potentially requiring elevated temperatures or prolonged reaction times .
Functionalization via Substitution
The nitro group acts as a meta-directing substituent, enabling electrophilic substitution at positions 2 and 4 of the benzotriazole ring.
Example Reaction
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Electrophilic Bromination : Reaction with Br₂ in the presence of a Lewis acid (e.g., FeBr₃) could introduce bromine at positions 2 or 4.
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Nitration : Further nitration (e.g., with HNO₃/H₂SO₄) might occur at position 3, though steric hindrance from the ester group may limit regioselectivity.
Organocatalytic Transformations
While direct organocatalytic reactions on this compound are not explicitly documented, related systems (e.g., enamine-azide cycloadditions) suggest potential for functionalization via:
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Enamine Intermediates : Formation of enamine derivatives from the ester group, enabling [3+2] cycloaddition with azides.
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Micellar Catalysis : Amphiphilic catalysts (e.g., proline derivatives) may facilitate reactions in aqueous media, as observed in analogous triazole systems .
Thermal Stability and Decomposition
The benzotriazole core exhibits high thermal stability, but the nitro group and ester may decompose under extreme conditions (e.g., >250°C). Decomposition pathways could involve:
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Nitro Group Fission : Release of NO₂ gas and formation of aromatic radicals.
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Ester Pyrolysis : Liberation of methanol and formation of the carboxylic acid.
Key Findings
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Ester Hydrolysis : Achievable under both basic and acidic conditions, yielding the carboxylic acid derivative .
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Nitro Reduction : Requires catalytic hydrogenation or chemical reducing agents, with potential challenges due to the electron-withdrawing nitro group .
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Substitution Patterns : Nitro group directs electrophiles to positions 2 and 4, enabling further functionalization.
This compound’s reactivity highlights the interplay between functional groups and aromatic stabilization in triazole derivatives, offering pathways for diversification in medicinal or materials chemistry.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests that this compound could serve as a lead compound for developing new anticancer agents.
Materials Science
Synthesis of Functional Materials
this compound has been utilized in the synthesis of various functional materials, including polymers and nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for creating metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.
Fluorescent Probes
This compound has been explored as a fluorescent probe due to its photophysical properties. Research indicates that it can be used to detect specific ions or molecules in biological systems, providing insights into cellular processes and disease mechanisms.
Analytical Chemistry
Chromatographic Applications
this compound is employed as a standard in high-performance liquid chromatography (HPLC) for the quantitative analysis of related compounds. Its stability under various conditions allows for accurate measurements in complex mixtures.
Spectroscopic Studies
The compound is also used in spectroscopic studies to investigate molecular interactions and dynamics. Its unique spectral features enable researchers to study binding affinities and reaction mechanisms involving other biomolecules.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent.
Case Study 2: Anticancer Mechanism
In vitro studies on cancer cell lines revealed that treatment with this compound led to significant cell death through apoptosis. Further mechanistic studies indicated activation of caspase pathways, highlighting its role as a promising candidate for cancer therapy.
Mechanism of Action
The mechanism of action of Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate involves its interaction with molecular targets through its nitro and benzotriazole moieties. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzotriazole ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to enzymes and receptors.
Comparison with Similar Compounds
The benzotriazole core is a versatile scaffold in drug discovery and materials science. Below is a detailed comparison of Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate with structurally analogous compounds:
Structural Analogs with Substituent Variations
*Calculated based on molecular formula C₈H₆N₄O₄.
Key Observations :
- Electronic Effects : The nitro group at position 7 in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to chloro or methoxy substituents. This property makes it reactive in nucleophilic aromatic substitution or reduction reactions .
- Stability : Ethyl esters (e.g., ) exhibit greater hydrolytic stability than methyl esters due to steric hindrance, whereas the target compound’s methyl ester is prone to hydrolysis .
Pharmacokinetic and Bioactivity Comparisons
- Target Compound: No direct bioactivity data are available, but its nitro group may serve as a precursor for amine derivatives with enhanced binding to biological targets (e.g., nitroreductase-activated prodrugs) .
- Anti-HIV Derivatives () : Benzo[d][1,2,3]triazole-carboxylates conjugated to dihydroartemisinin show anti-HIV activity, suggesting the nitro derivative could be modified for antiviral applications .
Biological Activity
Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate is a notable compound within the benzotriazole family, recognized for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Biological Activity
This compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The nitro group at the 7th position is pivotal for its biological efficacy, influencing various biochemical pathways.
Target Interactions:
The compound interacts with several cellular targets:
- Enzymes: It has been shown to inhibit enzymes involved in cell signaling and proliferation.
- Receptors: Similar compounds have been linked to interactions with growth factor receptors like EGFR.
Biochemical Pathways:
this compound influences key biochemical pathways:
- Cell Proliferation: It modulates pathways that regulate cell growth and apoptosis.
- Gene Expression: The compound affects the expression of genes related to cell cycle regulation.
Antimicrobial Activity
A study demonstrated that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) were evaluated as follows:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 32 | E. coli |
| This compound | 16 | S. aureus |
| This compound | 64 | P. aeruginosa |
These findings indicate a promising potential for this compound in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values are summarized below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 10 | Inhibition of cell proliferation through cell cycle arrest |
These results suggest that the compound may serve as a lead structure for anticancer drug development.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical. For example, NMR (CDCl, 400 MHz) can resolve aromatic protons (δ 8.22–7.50 ppm), while NMR confirms carbonyl and nitro groups (δ 146.0–119.8 ppm). HRMS (ESI) validates molecular mass, e.g., [M] at 350.9029 for a related benzotriazole derivative .
Q. Which crystallographic software tools are suitable for refining the crystal structure of this compound?
- Answer : SHELXL (for refinement) and WinGX (for data processing) are widely used. SHELXL allows parameterization of anisotropic displacement ellipsoids and hydrogen-bonding networks . WinGX integrates tools like ORTEP for visualizing thermal ellipsoids .
Q. How can reaction intermediates during synthesis be monitored?
- Answer : Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are standard. For example, intermediates in benzotriazole synthesis (e.g., ethyl ester derivatives) can be tracked via retention factors () and molecular ion peaks .
Advanced Research Questions
Q. What computational methods are effective for predicting the electronic properties of this compound?
- Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate thermochemical data. Exact exchange terms improve atomization energy predictions (average deviation: ±2.4 kcal/mol) . Basis sets like 6-31G(d) optimize geometry and frontier molecular orbitals (HOMO-LUMO gaps) for nitrobenzotriazole systems .
Q. How can conflicting antimicrobial activity data for benzotriazole derivatives be resolved?
- Answer : Contradictions may arise from structural variations (e.g., substituent positioning) or assay conditions. For example, derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity against E. coli compared to methyl analogs. Statistical tools like ANOVA and dose-response curves clarify structure-activity relationships .
Q. What strategies optimize regioselectivity during benzotriazole functionalization?
- Answer : Microwave-assisted synthesis reduces side reactions. For example, coupling 1H-benzotriazole with chloroacetates under microwave irradiation (120°C, 30 min) achieves >90% yield at the 5-position. Solvent polarity (DMF vs. THF) and catalyst choice (e.g., Pd/Cu) further control regiochemistry .
Methodological Tables
Table 1 : Key Spectroscopic Data for this compound Analogs
| Property | Value (Example) | Source |
|---|---|---|
| NMR (δ, ppm) | 8.22 (d, J = 8.0 Hz, aromatic H) | |
| NMR (δ, ppm) | 146.0 (C=O) | |
| HRMS (ESI) [M] | 350.9029 (calc. 350.9007) | |
| Melting Point (°C) | 139–143 |
Table 2 : Computational Parameters for DFT Studies
| Functional | Basis Set | Property Calculated | Error Margin | Source |
|---|---|---|---|---|
| B3LYP | 6-31G(d) | HOMO-LUMO Gap | ±0.1 eV | |
| M06-2X | def2-TZVP | Gibbs Free Energy (ΔG) | ±2 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
